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4-Methyl-2-(pyridin-3-yloxy)pyridine
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Overview
Description
4-Methyl-2-(pyridin-3-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a pyridin-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-3-yloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-chloropyridine with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(pyridin-3-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar in structure but with a hydroxyl group at the 2-position.
Pyridin-3-ol: Similar in structure but with a hydroxyl group at the 3-position.
4-Methylpyridine: Similar in structure but lacks the pyridin-3-yloxy group.
Uniqueness
4-Methyl-2-(pyridin-3-yloxy)pyridine is unique due to the presence of both a methyl group and a pyridin-3-yloxy group on the pyridine ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-2-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C11H10N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h2-8H,1H3 |
InChI Key |
XKOMYQVCOARVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
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